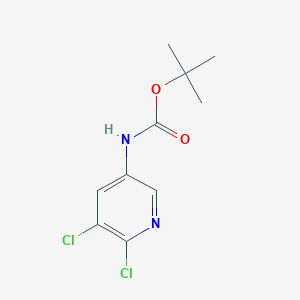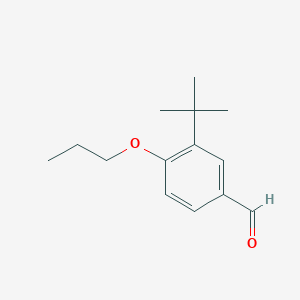
3-(Tert-butyl)-4-propoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tert-butyl)-4-propoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the third position, a propoxy group at the fourth position, and an aldehyde group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-propoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate to introduce the tert-butyl group. This is followed by the etherification of the resulting intermediate with propyl bromide to form the propoxy group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation. Catalysts such as palladium or copper may be employed to facilitate the reactions under milder conditions.
化学反应分析
Types of Reactions
3-(Tert-butyl)-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Tert-butyl)-4-propoxybenzoic acid.
Reduction: 3-(Tert-butyl)-4-propoxybenzyl alcohol.
Substitution: 3-(Tert-butyl)-4-propoxy-2-nitrobenzaldehyde (nitration product).
科学研究应用
3-(Tert-butyl)-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-(Tert-butyl)-4-propoxybenzaldehyde involves its interaction with specific molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
相似化合物的比较
Similar Compounds
3-(Tert-butyl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
3-(Tert-butyl)-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
3-(Tert-butyl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.
Uniqueness
3-(Tert-butyl)-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and research.
属性
IUPAC Name |
3-tert-butyl-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADHVZDFUGVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


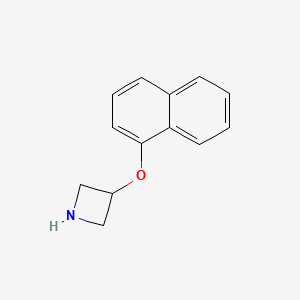
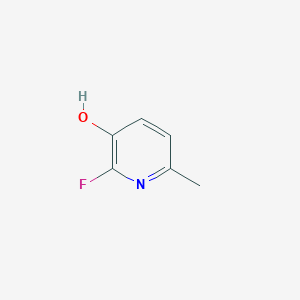





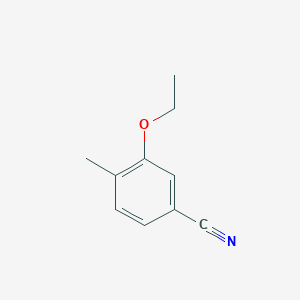

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
